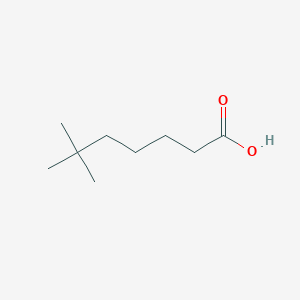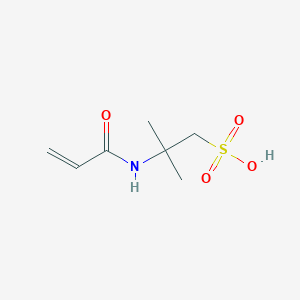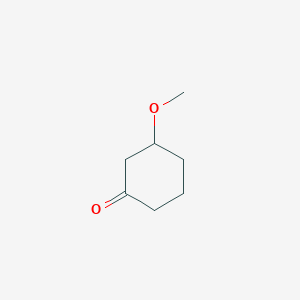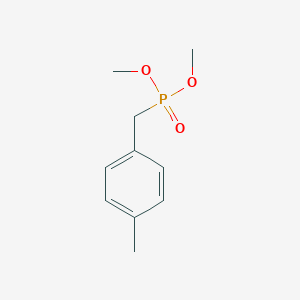
Neononanoic acid
説明
Neononanoic acid is not directly mentioned in the provided papers. However, the synthesis of methyl 9-nonyloxynonanoate, which is a derivative of a fatty acid related to nonanoic acid, is discussed in one of the papers. Methyl 9-nonyloxynonanoate was synthesized to confirm the structure of a reduction product of an unusual fatty acid from Solanum tuberosum, which was identified as 9-(nona-1',3'-dienyloxy) non-8-enoic acid .
Synthesis Analysis
The synthesis of methyl 9-nonyloxynonanoate is described as an unambiguous process that confirms the structure of a reduction product of an unusual fatty acid . This synthesis is relevant to the study of neononanoic acid as it involves the manipulation of nonanoic acid derivatives. The paper does not provide details on the synthesis of neononanoic acid itself.
Molecular Structure Analysis
The molecular structure of neononanoic acid is not directly analyzed in the provided papers. However, the structure of related compounds, such as the cation radicals 14N+4 and 15N+4, has been investigated using ESR and ab initio theoretical studies, revealing detailed electronic structure information . Similarly, the structure of Neonectrolide A, an oxaphenalenone spiroketal, was determined using electronic circular dichroism (ECD) calculations .
Chemical Reactions Analysis
The provided papers do not discuss chemical reactions specifically involving neononanoic acid. However, they do mention various chemical reactions and interactions, such as the ion-neutral reaction N+2 + N2 to produce N+4 dimer cation , and the reaction of O- with N2O to stabilize NNO-2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of neononanoic acid are not detailed in the provided papers. However, the papers do discuss the properties of related substances. For example, the vibrational spectra of molecular ions in solid neon, including N2O+ and NNO-2, provide insights into the bonding character and stability of these ions . The metabolism of neonicotinoids, which are structurally different but chemically relevant, is also discussed, highlighting the importance of metabolic pathways and enzymes in determining the properties of chemical compounds .
科学的研究の応用
Medication Use in Neonatal Intensive Care Units : A study exploring commonly reported drugs in neonatal intensive care units, though not specifically mentioning Neononanoic acid, provides insights into the medication landscape in these settings (Clark, Bloom, Spitzer, & Gerstmann, 2006).
Concentration of Tranexamic Acid for Neonates : Research on the effective concentration of Tranexamic Acid in neonatal plasma may offer comparative insights for other similar compounds, though not directly related to Neononanoic acid (Yee, Wissler, Zanghi, Feng, & Eaton, 2013).
Exposure to Neonicotinoid Insecticides : This study discusses human exposure to neonicotinoid insecticides, providing context for environmental and health impacts of chemicals, which could be tangentially related to research on similar compounds (Zhang, Li, Chang, Lou, Zhao, & Lu, 2018).
Developmental Toxicity of Perfluorononanoic Acid in Mice : Although addressing a different compound, this research on the developmental toxicity of Perfluorononanoic acid in mice may provide insights into toxicology studies for related substances (Das, Grey, Rosen, Wood, Tatum-Gibbs, Zehr, Strynar, Lindstrom, & Lau, 2015).
Use of Sodium Bicarbonate in Neonatology : This review explores the use and efficacy of sodium bicarbonate in neonatal care, highlighting the evaluation of treatments in neonatology, which could provide a backdrop for understanding the use of various compounds in similar contexts (Aschner & Poland, 2008).
Microbial Degradation and Biochemical Mechanisms of Neonicotinoids : An analysis of the degradation and mechanisms of neonicotinoids by microbes, relevant for understanding environmental and biodegradation processes of similar compounds (Pang, Lin, Zhang, Mishra, Bhatt, & Chen, 2020).
Discovery of Thiamethoxam, a Neonicotinoid : The paper on the discovery of Thiamethoxam, a neonicotinoid, could offer insights into the process of discovering and developing chemical compounds, although not directly about Neononanoic acid (Maienfisch, Huerlimann, Rindlisbacher, Gsell, Dettwiler, Haettenschwiler, Sieger, & Walti, 2001).
将来の方向性
While the future directions specifically for Neononanoic acid are not detailed in the search results, it’s worth noting that the valorization of similar compounds like lignin has gained increasing attention over the past decade . The partitioning of medium-chain fatty acid surfactants such as nonanoic acid between the bulk phase and the air/water interface is of interest to a number of fields including marine and atmospheric chemistry .
特性
IUPAC Name |
6,6-dimethylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOISIQFPPAFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208099 | |
| Record name | Neononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neononanoic acid | |
CAS RN |
59354-78-8 | |
| Record name | Neononanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059354788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neononanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEONONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L998HB9ZEP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)



![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)






